N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide
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Overview
Description
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an amine under basic conditions.
Introduction of the Dimethylamino Group: This step might involve the alkylation of an intermediate compound with dimethylamine.
Addition of the Ethylthio Group: This could be done through a nucleophilic substitution reaction where an ethylthiol group is introduced.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the ethylthio group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(propylthio)benzamide: Similar structure but with a propylthio group.
Uniqueness
The uniqueness of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide lies in its specific functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of the ethylthio group, for example, might confer different chemical properties compared to similar compounds with different alkylthio groups.
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-4-24-17-8-6-5-7-16(17)19(23)20-15-11-9-14(10-12-15)13-18(22)21(2)3/h5-12H,4,13H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATQGCYPKUCSQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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